

An In-depth Technical Guide to 1,2-Dimethoxy-3,4-dimethylbenzene

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Compound of Interest

Compound Name: *1,2-Dimethoxy-3,4-dimethylbenzene*

CAS No.: 248252-69-9

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Dimethoxybenzene derivatives are a class of organic compounds that have garnered significant interest within the scientific community, particularly in the fields of pharmacology and drug development. These molecules, characterized by a benzene ring substituted with two methoxy groups, present a versatile scaffold for the synthesis of a wide array of biologically active compounds. The specific positioning of the methoxy and additional functional groups on the benzene ring can dramatically influence the molecule's therapeutic properties, leading to a range of activities from antimicrobial and antioxidant to anti-inflammatory and anticancer effects.^[1] This guide focuses on a specific, yet lesser-documented derivative, **1,2-Dimethoxy-3,4-dimethylbenzene**, also known as 3,4-dimethylveratrole. We will delve into its chemical identity, molecular characteristics, synthesis, and potential applications, providing a comprehensive resource for researchers.

Part 1: Core Chemical Identity and Properties

The compound in focus, **1,2-Dimethoxy-3,4-dimethylbenzene**, is the dimethyl ether of 3,4-dimethylcatechol. While direct database entries for this specific substituted veratrole are scarce, its fundamental properties can be confidently extrapolated from its constituent parts and related isomers.

Molecular Formula and Weight

Based on the structure of a benzene ring with two adjacent methoxy groups and two adjacent methyl groups, the molecular formula and weight have been determined.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ O ₂	PubChem CID 17738 (for the catechol precursor)
Molecular Weight	166.22 g/mol	Calculated from atomic weights

Note: The molecular weight of the precursor, 3,4-Dimethylcatechol, is 138.16 g/mol .[2]

Structural Representation

Caption: Molecular structure of **1,2-Dimethoxy-3,4-dimethylbenzene**.

Part 2: Synthesis and Methodologies

The synthesis of **1,2-Dimethoxy-3,4-dimethylbenzene** would logically proceed from its catechol precursor, 3,4-dimethylcatechol. The methylation of catechols is a well-established and efficient method for the preparation of veratroles.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a standard laboratory procedure for the methylation of a catechol to its corresponding dimethyl ether.

Materials:

- 3,4-Dimethylcatechol
- Dimethyl sulfate (DMS) or Methyl iodide (MeI)
- A strong base (e.g., Sodium hydroxide (NaOH) or Potassium carbonate (K_2CO_3))
- An appropriate solvent (e.g., Acetone, Methanol, or a biphasic system)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for reflux, extraction, and distillation/crystallization

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethylcatechol in the chosen solvent.
- **Deprotonation:** Add the strong base to the solution. The base will deprotonate the hydroxyl groups of the catechol, forming a more nucleophilic phenoxide.
- **Methylation:** Slowly add the methylating agent (dimethyl sulfate or methyl iodide) to the reaction mixture. The reaction is typically exothermic, so controlled addition is crucial.
- **Reflux:** Heat the reaction mixture to reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** After cooling, the reaction mixture is typically filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine to remove any remaining base and salts.
- **Drying and Purification:** The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed by rotary evaporation. The crude product can then be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.

Causality Behind Experimental Choices:

- Choice of Methylating Agent: Dimethyl sulfate is often preferred in industrial settings due to its lower cost, while methyl iodide is a classic and highly effective laboratory reagent.
- Choice of Base and Solvent: The selection of the base and solvent system is critical for optimizing the reaction yield and minimizing side reactions. A polar aprotic solvent like acetone with a moderately strong base like potassium carbonate is a common and effective combination.

Caption: General workflow for the synthesis of **1,2-Dimethoxy-3,4-dimethylbenzene**.

Part 3: Potential Applications in Research and Drug Development

While specific biological activities of **1,2-Dimethoxy-3,4-dimethylbenzene** are not extensively documented, the broader class of dimethoxybenzene derivatives exhibits a wide range of pharmacological effects. The structural features of this particular molecule suggest several avenues for investigation.

Scaffold for Novel Therapeutics

The 3,4-dimethoxyphenyl moiety is a recurring structural motif in a variety of biologically active molecules.^[3] These compounds have shown promise as:

- Anti-inflammatory and Antioxidant Agents: The presence of methoxy groups can enhance the antioxidant properties of phenolic compounds.^[3]
- Anticancer Agents: Certain dimethoxybenzene derivatives have demonstrated cytotoxic effects against various cancer cell lines.^[1]
- Fungicidal and Neuroprotective Agents: The dimethoxybenzene core is found in molecules with fungicidal and neuroprotective activities.^[3]

The addition of the 3,4-dimethyl groups to the veratrole core provides a unique substitution pattern that can be exploited to fine-tune the biological activity and pharmacokinetic properties of new drug candidates.

Intermediate in Organic Synthesis

1,2-Dimethoxybenzene and its derivatives are valuable intermediates in organic synthesis.[4] They can undergo various electrophilic substitution reactions, allowing for the introduction of other functional groups onto the aromatic ring. This makes **1,2-Dimethoxy-3,4-dimethylbenzene** a potentially useful building block for the synthesis of more complex molecules with desired therapeutic properties.

Part 4: Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling **1,2-Dimethoxy-3,4-dimethylbenzene** and its precursors.

General Safety Precautions:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
- Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Specific Hazards of Precursors:

- 3,4-Dimethylcatechol: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
- Dimethyl Sulfate: Highly toxic and a known carcinogen. Extreme caution must be exercised when handling this reagent.

Conclusion

1,2-Dimethoxy-3,4-dimethylbenzene, while not a widely cataloged compound, represents a molecule of significant interest for medicinal chemists and drug development professionals. Its synthesis from readily available precursors is straightforward, and its structural similarity to other biologically active dimethoxybenzene derivatives suggests a high potential for therapeutic

applications. This guide provides a foundational understanding of its chemical properties, a reliable synthesis protocol, and an overview of its potential roles in the development of novel pharmaceuticals. Further research into the specific biological activities of this compound is warranted and could lead to the discovery of new and effective therapeutic agents.

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